10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol
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Overview
Description
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is a derivative of benzopyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and potential mutagenic properties. It is often studied in the context of environmental chemistry and toxicology due to its ability to form DNA adducts and induce mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol typically involves the functionalization of benzopyrene derivatives. One common method includes the bromination of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin (NBSac) as a brominating agent . The reaction conditions usually involve a solvent such as DMF or DMSO and are carried out at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and functional group transformations are applied to produce this compound in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: N-bromosaccharin (NBSac) is used for bromination reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound. These products are often studied for their biological and chemical properties.
Scientific Research Applications
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to the understanding of cancer mechanisms.
Mechanism of Action
The mechanism of action of 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters. These esters are capable of forming covalent DNA adducts, leading to mutations . The compound interacts with aryl hydrocarbon receptors (AhRs), activating downstream signaling pathways that can result in mutagenesis and carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A closely related compound with similar mutagenic properties.
Benzo[a]pyrene: A well-known PAH that is extensively studied for its carcinogenic effects.
1,2-Pyrenedicarboxylic acid: Another PAH derivative used in environmental and toxicological studies.
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is unique due to its specific methylation and hydroxylation pattern, which influences its reactivity and biological interactions. Its ability to form specific DNA adducts and activate particular signaling pathways sets it apart from other PAH derivatives .
Biological Activity
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative, specifically a methylated form of 7,8,9,10-tetrahydrobenzo(a)pyrene. Its complex structure and potential mutagenic properties make it a significant subject of study in environmental chemistry and toxicology. This article explores the biological activity of this compound, focusing on its mutagenic effects, interactions with biological systems, and implications for cancer research.
- Molecular Formula : C19H20O
- Molecular Weight : Approximately 286.4 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to form DNA adducts. These adducts can lead to mutations that may contribute to cancer development. The compound exhibits electrophilic reactivity that allows it to interact with nucleophilic sites in DNA.
Key Mechanisms:
- DNA Adduct Formation : The compound can bind covalently to DNA, leading to structural changes and potential mutations.
- Mutagenicity : Studies have shown that it possesses mutagenic properties similar to its parent compounds.
- Oxidative Stress : It may induce oxidative stress in cells, contributing to further DNA damage.
Interaction Studies
Interaction studies focus on how this compound interacts with various biological systems at the molecular level. These studies often utilize models such as bacterial strains (e.g., Salmonella typhimurium) to assess mutagenicity.
Case Study: Mutagenicity in Salmonella
Research indicates that the compound's mutagenic potential is enhanced in the presence of sulfite. In experiments using Salmonella strains TA98 and TA100, the addition of sulfite significantly increased revertant colonies when exposed to this compound . This suggests a synergistic effect between the compound and sulfite in promoting genetic mutations.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other PAHs known for their mutagenicity:
Compound Name | CAS Number | Unique Features |
---|---|---|
7,8,9,10-Tetrahydrobenzo(a)pyrene | 6272-55-5 | Parent compound; known for high mutagenicity |
Benz(a)pyrene | 50-32-8 | Highly studied carcinogen; serves as a benchmark |
5-Methylchrysene | 3697-24-3 | Exhibits similar mutagenic properties |
These compounds share structural similarities but vary in their degrees of biological activity and toxicity .
Research Findings
Recent studies have highlighted several critical findings regarding the biological activity of this compound:
- Genotoxicity : The compound has been shown to form stable DNA adducts that are implicated in carcinogenesis.
- Oxidative Damage : It induces oxidative stress markers in various cell lines.
- Carcinogenic Potential : Evidence suggests that exposure to this compound may increase the risk of developing certain types of cancers due to its mutagenic properties.
Properties
CAS No. |
94849-92-0 |
---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
10-methyl-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H18O/c1-12-5-10-18(22)17-11-15-7-6-13-3-2-4-14-8-9-16(19(12)17)21(15)20(13)14/h2-4,6-9,11-12,18,22H,5,10H2,1H3 |
InChI Key |
OZXYSIDBPWPOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O |
Origin of Product |
United States |
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